N-(2,4-dimethylphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
N-(2,4-dimethylphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a thiazole-pyridazine core and a 2,4-dimethylphenyl substituent.
The compound’s synthesis likely involves multi-step reactions, such as the formation of the thiazole ring via cyclization (e.g., using hydrazine hydrate and carbon disulfide under reflux) , followed by coupling with a pyridazine-sulfanyl intermediate.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S2/c1-15-9-10-19(16(2)13-15)27-22(30)14-32-23-12-11-20(28-29-23)24-17(3)26-25(33-24)18-7-5-6-8-21(18)31-4/h5-13H,14H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUZKPAHRRTYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure
The compound can be described by its IUPAC name and structural formula. Its unique structure incorporates both thiazole and pyridazine moieties, which are known to contribute to various pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in various cancer cell lines.
- Anticonvulsant Properties : Similar compounds have shown effectiveness in reducing seizure activity in animal models.
- Antimicrobial Effects : The presence of thiazole and pyridazine rings is often associated with antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar thiazole derivatives. For instance, a study on thiazole-integrated compounds demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 and A549, with IC50 values indicating strong potency (Table 1) .
Anticonvulsant Properties
Compounds with similar structures have been tested for anticonvulsant activity using picrotoxin-induced seizure models. For example, thiazole-linked compounds have shown median effective doses (ED50) that suggest significant anticonvulsant properties (Table 2) .
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has also been noted in various studies. Compounds synthesized from thiazole frameworks demonstrated significant inhibition against microbial strains, indicating a broad spectrum of activity (Table 3) .
| Compound | Microbial Strain | Activity (Zone of Inhibition) | Reference |
|---|---|---|---|
| Bis-thiazole A | E. coli | 15 mm | |
| Bis-thiazole B | S. aureus | 20 mm |
Case Studies
Several case studies have explored the specific effects of this compound on different biological systems:
- In Vitro Studies : Testing on various cancer cell lines has indicated that modifications in the thiazole and pyridazine moieties significantly influence cytotoxicity.
- In Vivo Models : Animal studies have shown promising results regarding the anticonvulsant effects, suggesting potential for therapeutic applications in seizure disorders.
- Molecular Dynamics Simulations : These simulations have provided insights into how this compound interacts at the molecular level with target proteins involved in cancer progression and seizure activity.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structure combines a thiazole-pyridazine core with a dimethylphenyl acetamide group. Key structural variations among analogs include:
- Heterocyclic Core : Substitution of thiazole with triazole (e.g., 1,2,4-triazole in ) or pyrazole () alters electronic properties and hydrogen-bonding capacity.
- Substituents on Aromatic Rings : The 2,4-dimethylphenyl group differs from methoxy (), ethoxy (), or halogenated () substituents, impacting steric effects and solubility.
- Sulfanyl Linker : The sulfanyl group (-S-) is conserved across analogs, facilitating interactions with biological targets like enzymes or receptors .
Table 1: Structural Features of Selected Analogs
Key Differences :
Pharmacological Profiles
- Anti-Exudative Activity: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium .
- Antiproliferative Activity : Hydroxyacetamide derivatives demonstrated efficacy against cancer cell lines, with IC₅₀ values in the micromolar range .
Table 2: Bioactivity of Selected Analogs
Physicochemical Properties
- Melting Points : Analogs like (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)propanamide have melting points around 117–118°C , suggesting similar thermal stability for the target compound.
- Spectral Data : NMR and mass spectrometry are commonly used for characterization, with triazole protons resonating at δ 7.5–8.5 ppm and acetamide carbonyls at ~170 ppm .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling intermediates via reflux in the presence of pyridine and zeolite catalysts (e.g., Zeolite Y-H) to facilitate thioether bond formation . For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and statistically model reaction efficiency. Flow chemistry techniques, as demonstrated in analogous syntheses, can enhance reproducibility and scalability .
Q. Which analytical techniques are critical for confirming molecular structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (e.g., pyridazine, thiazole) and methyl/methoxy groups.
- X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) to resolve crystal structures and validate bond lengths/angles .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and detect byproducts.
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., methoxy → ethoxy, methyl → halogen) on the phenyl, thiazole, or pyridazine moieties.
- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR binding assays.
- Computational Docking : Map steric/electronic interactions with protein active sites using Schrödinger Suite or AutoDock .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.
- Metabolite Identification : Use liver microsome assays to detect metabolic degradation pathways.
- Dose-Response Studies : Adjust dosing regimens in animal models to account for solubility limitations or off-target effects .
Q. What methodological considerations are critical for X-ray crystallography analysis of this compound?
- Methodological Answer :
- Crystal Growth : Optimize solvent systems (e.g., methylene chloride/ethanol) for slow evaporation to obtain diffraction-quality crystals .
- Hydrogen Bond Analysis : Refine SHELXL parameters to identify intermolecular interactions (e.g., N–H⋯O) that stabilize crystal packing.
- Twinning/Disorder Handling : Use SHELXD/SHELXE for data correction in cases of twinning or partial occupancy .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Assay Validation : Replicate experiments using standardized protocols (e.g., ATPase activity vs. cell viability).
- Batch Consistency : Ensure synthetic reproducibility via NMR and HPLC to rule out batch-dependent impurities .
- Orthogonal Assays : Confirm activity in complementary models (e.g., 2D vs. 3D cell cultures, primary cells vs. immortalized lines) .
Experimental Design
Q. What in silico tools are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
